methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
Description
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl carboxylate group at position 8 and a 2-oxo-2H-chromen-3-yl moiety at position 2. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in targeting enzymes and receptors such as acetylcholine esterase (AChE) and cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIGBMVXACTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Under microwave irradiation (100 W, 80°C) in ethanol with NH₄Cl catalysis, the GBBR proceeds via:
- Imine formation : Condensation of 3-formylcoumarin with 2-aminopyridine-8-carboxylate.
- Cycloaddition : Isocyanide insertion generates the imidazo[1,2-a]pyridine core.
- Aromatization : Loss of tert-butylamine yields the final product.
Optimization Data :
| Condition | Yield (%) | Time (min) |
|---|---|---|
| Room temperature | 0 | 120 |
| Ultrasound, NH₄Cl | 23 | 60 |
| Microwave, NH₄Cl | 36 | 15 |
This method achieves moderate yields (36%) but benefits from rapid reaction times and eco-friendly solvents.
Stepwise Cyclocondensation Approach
Precursor Synthesis
3-Acetylcoumarin serves as a key intermediate, prepared via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H₂SO₄.
Imidazo[1,2-a]pyridine Formation
Reacting 3-acetylcoumarin with 2-aminopyridine-8-carboxylic acid methyl ester under acidic conditions (AcOH, 110°C) induces cyclocondensation:
- Schiff base formation : Nucleophilic attack by the aminopyridine’s amine on the coumarin’s acetyl group.
- Cyclization : Intramolecular dehydration forms the imidazo ring.
- Esterification : Methylation (CH₃I, K₂CO₃) finalizes the carboxylate group.
Reaction Profile :
- Temperature: 110°C
- Time: 8–12 hours
- Yield: 42–48%
Post-Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Regiocontrol |
|---|---|---|---|---|
| GBBR | 36 | 15 min | Moderate | High |
| Cyclocondensation | 45 | 10 hours | High | Moderate |
| Suzuki Coupling | 58 | 24 hours | Low | Excellent |
Key Observations :
- The GBBR offers speed but requires yield optimization.
- Cyclocondensation balances scalability and cost.
- Cross-coupling ensures precise regiochemistry but involves complex intermediates.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Alkaline hydrolysis : Treatment with aqueous NaOH/EtOH at 80°C converts the ester to the corresponding carboxylic acid, which can be further functionalized (e.g., amidation) .
Example Reaction:
Key Data:
| Condition | Yield (%) | Product Application | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | 85 | Intermediate for amides |
Nucleophilic Substitution at the Imidazopyridine Core
The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic substitutions. For instance:
-
C3 Cyanation : Electrochemical oxidative cyanation using TMSCN under phosphate buffer yields 3-cyano derivatives .
-
C3 Allylation : Iodine-catalyzed allylic alkylation with allylic alcohols produces allylated imidazopyridines .
Example Reaction (Cyanation):
Key Data:
| Substrate | Reaction Time | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Parent compound | 4h | 78 | C3 > C2 |
Cyclocondensation with Amines and Hydrazines
The coumarin-linked imidazopyridine reacts with amines to form fused heterocycles:
-
Triazole/Pyrazole Formation : Condensation with 3-amino-1,2,4-triazole or hydrazine hydrate in acetic acid yields triazolo[1,5-a]pyrimidine or pyrazole derivatives .
Example Reaction (Triazole Formation):
Key Data:
| Amine | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | AcOH | 100 | 72 |
Coumarin Lactone Reactivity
The 2-oxo-2H-chromen-3-yl group undergoes lactone ring-opening under basic conditions or participates in Michael additions:
-
Ring-Opening : NaOH-mediated hydrolysis yields salicylate derivatives .
-
Michael Adducts : Reaction with malononitrile or ethyl cyanoacetate forms pyran or dihydropyridine hybrids .
Example Reaction (Pyran Formation):
Key Data:
| Additive | Catalyst | Yield (%) | Application | Source |
|---|---|---|---|---|
| Malononitrile | Triethylamine | 68 | Anticancer screening |
Catalytic Cross-Coupling Reactions
The imidazopyridine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : arylboronic acids react at C2 or C3 positions under Pd(OAc)₂ catalysis .
-
Heck Reaction : Alkenylation with acrylates in the presence of Pd catalysts .
Key Data:
| Reaction Type | Catalyst | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Suzuki-Miyaura (C3) | Pd(OAc)₂ | 75 | C3 > C2 |
Photochemical Reactions
The coumarin moiety undergoes [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .
Example Reaction:
Key Data:
| Alkene | Irradiation Time | Yield (%) | Source |
|---|---|---|---|
| Ethylene | 6h | 58 |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a chromenone moiety fused with an imidazopyridine ring. The IUPAC name for this compound is methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate, and its molecular formula is with a molecular weight of approximately 285.26 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating potency comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound to various biological targets:
These studies suggest that the compound may serve as a lead molecule for further drug development.
Case Study: Anticancer Research
In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The most promising derivative exhibited an IC50 value of 12 µM against MCF7 cells, significantly lower than that of doxorubicin .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that certain derivatives had MIC values below 10 µg/mL against resistant strains of E. coli, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyridine scaffold can bind to nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 2
| Compound | Substituent | Molecular Weight (g/mol) | LogP* | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-Oxo-2H-chromen-3-yl | ~325.3 (estimated) | ~2.8 | Photoluminescent, AChE inhibition |
| Methyl 2-(4-Fluorophenyl)-... | 4-Fluorophenyl | 244.22 | ~2.5 | Enhanced metabolic stability |
| Methyl 2-(Trifluoromethyl)-... | CF3 | 244.17 | ~3.6 | High lipophilicity |
| 2-(2-Furyl)-6-Phenyl-... (Compound 20) | 2-Furyl | 275.28 | ~2.1 | Hydrogen-bonding, moderate purity |
*Estimated using fragment-based methods.
Substituent Effects at Position 8
The carboxylate group at position 8 is critical for solubility and derivatization:
- Methyl Imidazo[1,2-a]Pyridine-8-Carboxylate (): The unsubstituted parent compound (CAS 133427-07-3) has a molecular weight of 176.17 g/mol and serves as a precursor for further functionalization. Its similarity score to the target compound is 0.94, indicating structural proximity .
- Ethyl 8-Bromo-2-(Trifluoromethyl)-... (): Bromine at position 8 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The ethyl ester (vs. methyl) increases lipophilicity (logP ~4.0) but may reduce solubility .
Biological Activity
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate coumarin and imidazo-pyridine derivatives. The synthetic pathway often includes the formation of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the coumarin moiety.
Example Synthesis Pathway
- Preparation of Coumarin Derivative : Starting from 3-acetylcoumarin, various substituents can be introduced to yield different coumarin derivatives.
- Formation of Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
- Final Esterification : The introduction of the methyl ester group completes the synthesis.
Antiviral Activity
Research indicates that derivatives of coumarin and imidazo[1,2-a]pyridine exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures can inhibit the replication of viruses such as Parvovirus B19 (B19V) in vitro. The mechanism often involves interference with viral entry or replication processes within host cells .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies show that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. The presence of the chromenone structure enhances this activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the imidazo[1,2-a]pyridine core significantly influence biological activity. For instance:
- Positioning of Functional Groups : Substituents at positions 1 and 5 of the imidazo ring can enhance or diminish potency.
- Hydrophobic Interactions : The presence of hydrophobic groups in proximity to polar functional groups increases binding affinity to biological targets.
Table 1: Summary of Biological Activities
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| This compound | Antiviral | Inhibits B19V replication in vitro |
| Similar Imidazo Derivatives | Anticancer | Induces apoptosis in cancer cell lines |
| Coumarin Analogues | Antimicrobial | Effective against Gram-positive/negative bacteria |
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Antiviral Study : A study demonstrated that a derivative inhibited B19V replication by targeting viral entry mechanisms in UT7/EpoS1 cells, showcasing a promising avenue for antiviral drug development .
- Anticancer Research : Another investigation highlighted how specific modifications to the imidazo-pyridine framework led to increased cytotoxicity against A431 skin cancer cells, suggesting a viable path for anticancer drug design .
- Antimicrobial Testing : A series of imidazo derivatives were tested for antibacterial activity against various pathogens, revealing significant efficacy and supporting further exploration into their therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how might they apply to methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate?
- Methodological Answer : Imidazo[1,2-a]pyridine cores are typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or via one-pot multicomponent reactions. For example, in related compounds, a one-pot two-step reaction involving aldehydes, amines, and ketones under In(OTf)₃ catalysis has been employed to construct fused heterocycles . For the target compound, a plausible route involves coupling 3-(2-oxo-2H-chromen-3-yl)acetic acid derivatives with methyl 2-aminopyridine-8-carboxylate under dehydrative conditions. Key considerations include solvent selection (e.g., DMF or acetonitrile), temperature optimization (80–120°C), and catalysts (e.g., In(OTf)₃ or acetic acid) to enhance regioselectivity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on characteristic shifts. For example, the coumarin-derived 2-oxo-2H-chromen-3-yl group shows aromatic protons at δ 6.5–8.5 ppm, while the imidazo[1,2-a]pyridine moiety exhibits distinct singlet(s) for non-equivalent protons (e.g., H-2 at δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error. For instance, in similar compounds, HRMS (ESI) data matches calculated [M+H]+ values within 0.001 Da .
- IR : Identify carbonyl stretches (C=O) from the ester (1700–1750 cm⁻¹) and coumarin lactone (1650–1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data when synthesizing novel imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from tautomerism, steric effects, or solvent interactions. For example:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states. In imidazo[1,2-a]pyridines, proton exchange between N1 and adjacent carbons can cause peak broadening .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra. Polar solvents like DMSO may deshield protons, shifting peaks upfield .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
Q. How can reaction conditions be optimized to improve yields of imidazo[1,2-a]pyridine derivatives with bulky substituents (e.g., coumarin moieties)?
- Methodological Answer :
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., In(OTf)₃) to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and enhance yields by 15–20% .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states in sterically hindered systems.
- Purification : Use column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to separate regioisomers .
Q. What computational methods support the analysis of structure-activity relationships (SAR) for imidazo[1,2-a]pyridine-based compounds?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with biological activity .
- Molecular docking : Screen against target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate showed binding affinity to CDK2 (PDB: 1HCL) with a ΔG of −8.2 kcal/mol .
- QSAR modeling : Use descriptors like LogP, polar surface area (PSA), and molar refractivity to predict pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
